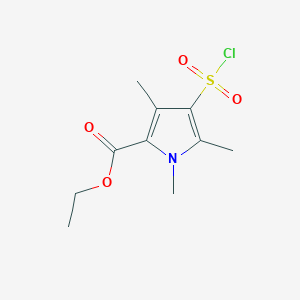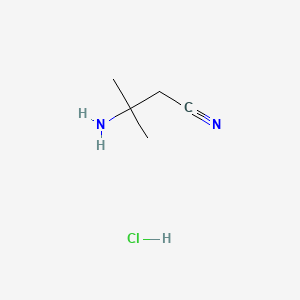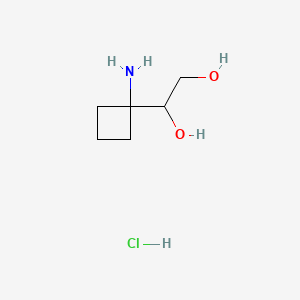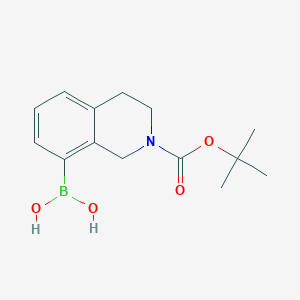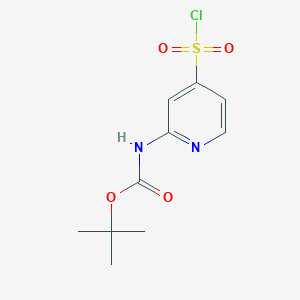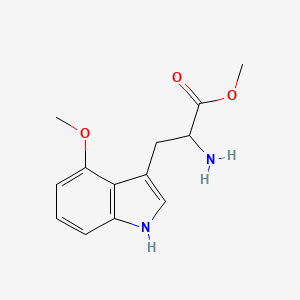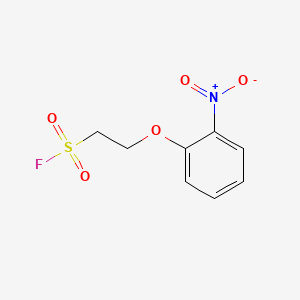
2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO5S. It is a member of the sulfonyl fluoride family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. Sulfonyl fluorides are characterized by the presence of a sulfur-fluorine bond, which imparts unique reactivity and stability to these compounds .
Preparation Methods
The synthesis of 2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol, which is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid. The final step involves the substitution of the chlorine atom with a fluorine atom using a fluoride source such as potassium fluoride .
Industrial production methods often involve the use of thionyl fluoride or other fluorinating agents to achieve high yields and purity. These methods are optimized for large-scale production and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Major products formed from these reactions include sulfonamides, amines, and sulfonic acids, which have various applications in chemical synthesis and biological studies .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of serine protease inhibitors, where the compound targets the active site serine residue .
Comparison with Similar Compounds
2-(2-Nitrophenoxy)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Similar in structure but lacks the ethane-1-oxy group, making it less versatile in certain synthetic applications.
(2-Aminoethyl)benzenesulfonyl fluoride: Contains an amino group instead of a nitro group, which alters its reactivity and applications.
4-Formylbenzenesulfonyl fluoride: Used as a radiolabeling synthon in positron emission tomography, highlighting its unique application in medical imaging.
The uniqueness of this compound lies in its combination of a nitro group and a sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H8FNO5S |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO5S/c9-16(13,14)6-5-15-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 |
InChI Key |
JWZKSIYILPGRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


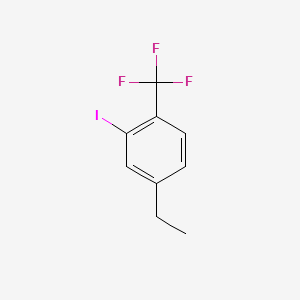

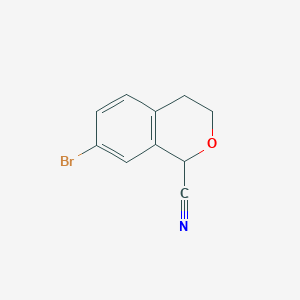
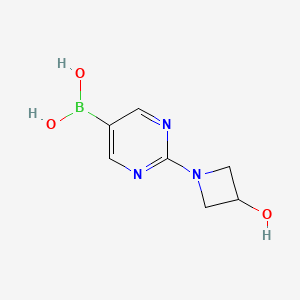
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
